L-CitrullineDL-malate

Resistance training performance Muscular endurance Bench press repetitions to failure

L-Citrulline DL-malate (CAS 54940-97-5; also referenced as 70796-17-7) is a stoichiometric organic salt composed of the non-proteinogenic amino acid L-citrulline and DL-malic acid, typically supplied in a 2:1 or 1:1 molar ratio. With a molecular formula of C₁₀H₁₉N₃O₈ and a molecular weight of 309.28 g/mol, this compound functions as a nitric oxide (NO) precursor via the arginine–citrulline–NO pathway while simultaneously delivering malate—a tricarboxylic acid (Krebs) cycle intermediate.

Molecular Formula C10H19N3O8
Molecular Weight 309.27 g/mol
Cat. No. B12318941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-CitrullineDL-malate
Molecular FormulaC10H19N3O8
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)
InChIKeyDROVUXYZTXCEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Citrulline DL-Malate for Procurement: Compound Identity, Specifications, and Regulatory Context


L-Citrulline DL-malate (CAS 54940-97-5; also referenced as 70796-17-7) is a stoichiometric organic salt composed of the non-proteinogenic amino acid L-citrulline and DL-malic acid, typically supplied in a 2:1 or 1:1 molar ratio [1]. With a molecular formula of C₁₀H₁₉N₃O₈ and a molecular weight of 309.28 g/mol, this compound functions as a nitric oxide (NO) precursor via the arginine–citrulline–NO pathway while simultaneously delivering malate—a tricarboxylic acid (Krebs) cycle intermediate [2]. It is predominantly sourced for sports nutrition pre-workout formulations and clinical anti-asthenia applications, where its dual-action mechanism (NO-mediated vasodilation plus malate-supported aerobic ATP regeneration) distinguishes it from single-mechanism NO precursors [3].

Why L-Citrulline DL-Malate Cannot Be Interchanged with Free L-Citrulline, L-Arginine, or Undifferentiated Citrulline Salts


Although all citrulline-containing supplements converge on the L-arginine–NO axis, their pharmacokinetic, metabolic, and formulation profiles diverge substantially. L-Citrulline DL-malate provides a defined 2:1 ratio of L-citrulline to DL-malate that delivers ~70% active L-citrulline by mass—meaning a 12 g dose of CM supplies approximately 8.4 g of L-citrulline alongside 3.5 g of malate [1]. By contrast, free-form L-citrulline delivers nearly 100% active compound per gram but lacks the malate-mediated Krebs cycle anaplerotic support and acid–base buffering properties [2]. Oral L-arginine, while a direct NO substrate, suffers from extensive presystemic elimination via intestinal arginase, resulting in inferior plasma arginine bioavailability compared with any citrulline form [3]. Furthermore, citrulline HCl—another emerging salt form—exhibits distinct urinary elimination kinetics and conversion efficiency compared with both free L-citrulline and the malate salt [4]. These differences in active-ingredient density, ancillary metabolic pathways, and pharmacokinetic handling mean that substituting one form for another alters the effective dose delivered, the spectrum of physiological effects obtained, and the per-serving cost structure—making informed, specification-driven procurement essential.

Quantitative Differentiation Evidence: L-Citrulline DL-Malate vs. L-Citrulline, L-Arginine, and Placebo


Direct Head-to-Head: L-Citrulline DL-Malate (12 g, 2:1) vs. L-Citrulline (8 g) on Bench Press Muscular Endurance Over 6 Weeks

In a 2025 double-blind, placebo-controlled RCT (n=33 resistance-trained men, 6-week intervention), citrulline malate (CM) at 12 g/day (2:1 ratio, delivering ~8.4 g L-citrulline + ~3.5 g malate) was compared head-to-head against L-citrulline (LC) at 8 g/day and placebo (PL). For bench press repetitions to failure (BP RTF), the CM group achieved significantly more repetitions at post-intervention versus PL (mean difference = 4.075 reps, p = 0.020, CI [0.68, 7.47]), whereas the LC group did not reach statistical significance versus PL on this same measure (mean difference = 2.25 reps, p = 0.196, CI [−1.22, 5.71]). The direct LC vs. CM comparison showed no significant difference (mean difference = −1.83, p = 0.268) [1]. For bench press RTF delta scores (baseline to post-intervention), both groups separated significantly from PL: LC vs. PL (Δ difference: 1.859; p = 0.044) and CM vs. PL (Δ difference: 2.325; p = 0.012). For total upper body RTF (bench press + incline press), both LC (Δ difference: 5.590; p < 0.001) and CM (Δ difference: 4.458; p = 0.026) significantly outperformed placebo, with no difference between LC and CM [1].

Resistance training performance Muscular endurance Bench press repetitions to failure

Direct Head-to-Head: Post-Exercise Nitric Oxide Metabolite (NOX) Response — CM vs. LC vs. Placebo

In the same 2025 head-to-head trial, post-exercise plasma nitric oxide metabolite (NOX) levels were measured before and after the 6-week intervention. A significant main effect for time was detected (p = 0.001, η²ₚ = 0.316), driven by both active groups. The CM group demonstrated a significant post-exercise NOX difference versus placebo at post-intervention (p = 0.009), whereas the LC group showed only a marginally significant difference versus placebo on the same parameter (p = 0.057). The within-group NOX delta scores were: LC Δ = 6.9 ± 6.0 (CI [1.48, 12.34]; p = 0.014) and CM Δ = 8.1 ± 10.5 (CI [2.92, 13.28]; p = 0.003) [1]. Numerically, the CM group exhibited a 17.4% larger mean NOX increase than LC (8.1 vs. 6.9 units), though the wide variability precludes statistical significance between the two active conditions. No significant between-group differences were observed for plasma lactate or urea across any conditions [1].

Nitric oxide biomarkers NOX Vasodilation Post-exercise recovery

Class-Level Pharmacokinetic Differentiation: Citrulline-Containing Supplements vs. Oral L-Arginine for Plasma Arginine Bioavailability

In a double-blind, randomized, placebo-controlled crossover study by Schwedhelm et al. (2008, n=20 healthy volunteers), oral L-citrulline supplementation dose-dependently increased plasma L-arginine area under the curve (AUC) and maximal concentration (Cₘₐₓ) more effectively than oral L-arginine itself (P < 0.01) [1]. The highest citrulline dose tested (3 g twice daily) increased the plasma L-arginine/asymmetric dimethylarginine (ADMA) ratio—a key index of NO synthase substrate availability—from 186 ± 8 at baseline to 278 ± 14 (P < 0.01, 95% CI [66, 121]). Urinary nitrate excretion, a marker of whole-body NO production, rose from 92 ± 10 to 125 ± 15 µmol/mmol creatinine (P = 0.01), and urinary cyclic GMP increased from 38 ± 3.3 to 50 ± 6.7 nmol/mmol creatinine (P = 0.04) [1]. These pharmacokinetic advantages stem from L-citrulline's ability to bypass both intestinal metabolism and hepatic first-pass extraction—barriers that severely limit the bioavailability of orally administered L-arginine [2]. While this study used free L-citrulline rather than the malate salt, the pharmacokinetic principle applies class-wide to all citrulline-containing supplements and establishes a foundational differentiator against direct arginine supplementation.

Pharmacokinetics L-arginine bioavailability Nitric oxide precursors Presystemic elimination

Meta-Analytic Quantification: Citrulline Malate vs. Placebo for Repetition Performance During Strength Training

A 2021 systematic review and meta-analysis by Vårvik et al. pooled data from 8 double-blind, placebo-controlled studies encompassing 137 participants (strength-trained men n=101, women n=26, untrained men n=9) [1]. Across 14 single-joint and multi-joint exercises performed at approximately 70% of one-repetition maximum, acute supplementation with 6–8 g of citrulline malate (CM) 40–60 minutes before exercise increased total repetitions by 3 ± 5 repetitions, representing a 6.4 ± 7.9% improvement compared with placebo (p = 0.022), with a small standardized mean difference (Hedges' g = 0.196) [1]. The sub-analysis for lower-body exercises showed a trend toward significance (8.1 ± 8.4% improvement, SMD = 0.27, p = 0.051), while the upper-body sub-analysis did not reach statistical significance independently (5.7 ± 8.4%, SMD = 0.16, p = 0.131) [1]. This meta-analysis provides the most robust class-level quantification of CM's ergogenic effect magnitude currently available and serves as an evidence-based performance benchmark that any alternative NO-precursor formulation must meet or exceed.

Meta-analysis Repetitions to failure Strength training Ergogenic aid

Mechanistic Differentiation: Citrulline Malate Effects on Ammonia Clearance and Acid–Base Balance (Malate-Specific Contribution)

A foundational mechanistic study by Callis et al. (1991), using the pharmaceutical-grade citrulline malate preparation Stimol® (CAS 54940-97-5), demonstrated in both animal models and human subjects that citrulline malate stimulates hepatic ureogenesis and promotes renal bicarbonate reabsorption [1]. These dual metabolic actions produced a protective effect against exercise-induced acidosis and ammonia poisoning, which the authors identified as the principal mechanism underlying the anti-fatigue properties of citrulline malate in humans [1]. Critically, these actions cannot be attributed to L-citrulline alone: the malate component contributes to acid–base regulation both through its role as a Krebs cycle intermediate (supporting aerobic ATP regeneration) and through its buffering capacity against metabolic acidosis. This mechanistic evidence provides a class-level rationale for why CM—but not free L-citrulline—carries a specific anti-asthenia indication as the pharmaceutical product Stimol® in several European countries [2].

Ammonia detoxification Acidosis buffering Hepatic ureogenesis Anti-fatigue mechanism

Specification and Active-Ingredient Density: L-Citrulline DL-Malate 2:1 vs. Free L-Citrulline for Dosing Accuracy and Cost-per-Gram Calculations

The L-Citrulline DL-malate 2:1 specification mandates that the compound contains approximately 70% L-citrulline and 30% DL-malate by mass. In the Bayat et al. (2025) trial, the CM product (Batch YTCM22011001) was analytically verified to contain 99.3% total citrulline malate, comprising 70.0% L-citrulline and 29.3% DL-malate—meaning that a 12 g dose of CM delivered 8.4 g of actual L-citrulline [1]. By comparison, the free L-citrulline product (Batch YTLC2022011002) tested at 99.5% purity, delivering 7.96 g of L-citrulline from an 8 g dose [1]. This compositional difference has direct procurement implications: to deliver a target dose of ~8 g of L-citrulline, a formulator must purchase approximately 11.4 g of CM (2:1) versus 8 g of free L-citrulline. When evaluating quotes on a cost-per-kilogram basis, procurement must normalize for this active-ingredient density differential. Additionally, the 2:1 ratio standard (CAS 54940-97-5) provides a defined specification that can be verified by HPLC against certificates of analysis—unlike loosely labeled 'citrulline malate' products that may contain non-stoichiometric physical blends rather than true organic salts .

Active ingredient density Specification compliance Certificate of analysis Procurement quality control

Evidence-Based Application Scenarios for L-Citrulline DL-Malate in Research and Industrial Formulation


Sports Nutrition Pre-Workout Formulations Targeting Muscular Endurance and Nitric Oxide Enhancement

L-Citrulline DL-malate 2:1 is the most extensively studied citrulline form for resistance exercise performance, with a meta-analysis of 8 RCTs confirming a 6.4 ± 7.9% improvement in repetitions to failure versus placebo at doses of 6–8 g acutely (p = 0.022) [1]. The 2025 head-to-head trial against free L-citrulline confirms that 12 g of CM (delivering ~8.4 g active L-citrulline) produces upper-body endurance outcomes that are at least equivalent to 8 g of free L-citrulline, with more consistent statistical separation from placebo on bench press endurance and post-exercise NOX response [2]. For pre-workout powder and ready-to-drink formulations, the tart flavor profile of the malate salt provides organoleptic advantages over the bitter taste of free L-citrulline, reducing the masking burden on flavor systems. Formulators should specify the 2:1 ratio (CAS 54940-97-5) with ≥98% purity by HPLC and budget for the ~42% mass premium required versus free L-citrulline to deliver equivalent active-citrulline doses [3].

Clinical Research on Nitric-Oxide-Mediated Vascular Function and Endothelial Health

The class-level pharmacokinetic advantage of citrulline over arginine—demonstrated by Schwedhelm et al. (2008) with citrulline increasing the arginine/ADMA ratio by ~49% (from 186 to 278, P < 0.01) and urinary nitrate by ~36% (P = 0.01)—establishes citrulline-based supplements as the preferred NO-precursor platform for vascular research [1]. Within the citrulline class, the malate salt offers the additional mechanistic rationale of Krebs cycle anaplerotic support and acid–base buffering (Callis et al., 1991), which may be relevant in study populations where metabolic acidosis or impaired mitochondrial function is a confounding factor [2]. The defined stoichiometric composition of CM 2:1 (70.0% L-citrulline, 29.3% DL-malate) enables precise dosing calculations for clinical trial protocols, an advantage over non-stoichiometric physical blends where the actual citrulline:malate ratio may vary between batches [3].

Pharmaceutical-Grade Anti-Asthenia and Fatigue-Management Products

Citrulline malate (as Stimol®) has an established pharmaceutical history in several European jurisdictions for the management of asthenia and fatigue, supported by the mechanistic evidence from Callis et al. (1991) demonstrating stimulation of hepatic ureogenesis, renal bicarbonate reabsorption, and protection against ammonia poisoning [1]. For industrial buyers developing pharmaceutical or medical-food products targeting fatigue syndromes—including post-infectious asthenia, geriatric fatigue, or chemotherapy-related fatigue—the malate salt form is the evidence-backed choice rather than free L-citrulline, which lacks the malate-mediated acid–base regulatory properties and has no equivalent pharmaceutical registration history [2]. Procurement specifications for pharmaceutical applications should require Drug Master File (DMF) documentation, ICH-compliant stability testing, and traceable certificates of analysis confirming the 2:1 stoichiometric ratio.

Endurance Sports Supplementation for Repeated-Bout Exercise and Recovery

For endurance athletes engaging in repeated bouts of fatiguing exercise, the malate component of L-Citrulline DL-malate assumes particular relevance. A 2022 study by Meimoun et al. using non-invasive multimodal NMR techniques in rats demonstrated that short-term CM administration (7 doses in 48 hours) increased half-fatigue time during the first exercise bout and prevented phosphocreatine (PCr) cost alteration during repeated exercise bouts—indicating enhanced muscle bioenergetics that were attributed to malate-supported aerobic ATP production [1]. While this study did not translate bioenergetic improvements into mechanical performance gains, it provides preclinical evidence that CM influences muscle energy metabolism in ways that free L-citrulline alone does not. For formulators targeting recovery and repeated-bout performance (e.g., tournament sports, multi-stage endurance events), the dual NO-precursor plus Krebs-cycle-intermediate profile of CM offers a mechanistically broader intervention than single-pathway alternatives [2].

Quote Request

Request a Quote for L-CitrullineDL-malate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.